molecular formula C7H11NO3 B1427665 2-(3-Methylpyrrolidin-1-yl)-2-oxoacetic acid CAS No. 1251118-37-2

2-(3-Methylpyrrolidin-1-yl)-2-oxoacetic acid

Cat. No.: B1427665
CAS No.: 1251118-37-2
M. Wt: 157.17 g/mol
InChI Key: CPTDOGLZSBLGDF-UHFFFAOYSA-N
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Description

2-(3-Methylpyrrolidin-1-yl)-2-oxoacetic acid is a chemical compound that belongs to the class of pyrrolidinone derivatives. These compounds are known for their versatile biological activities and are often used as scaffolds in medicinal chemistry. The presence of the pyrrolidinone ring in this compound makes it an interesting subject for research in various scientific fields.

Scientific Research Applications

2-(3-Methylpyrrolidin-1-yl)-2-oxoacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Used in the production of various chemical intermediates and as a catalyst in certain reactions.

Mechanism of Action

Future Directions

Pyrrolidine derivatives, such as “2-(3-Methylpyrrolidin-1-yl)-2-oxoacetic acid”, continue to be of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on synthesizing new pyrrolidine derivatives and studying their biological activities.

Biochemical Analysis

Biochemical Properties

2-(3-Methylpyrrolidin-1-yl)-2-oxoacetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring structure allows it to engage in specific interactions with enzymes, potentially acting as an inhibitor or activator. For instance, it may interact with enzymes involved in amino acid metabolism, influencing their activity and, consequently, the metabolic pathways they regulate .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell signaling pathways may lead to changes in the expression of specific genes, thereby altering cellular functions and metabolic activities .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It may act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. These interactions can lead to changes in gene expression and alterations in metabolic pathways. The compound’s structure allows it to fit into the active sites of enzymes, thereby modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may also have biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways can influence the overall metabolic state of the cell, potentially leading to changes in energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall activity and function within the cell .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular organelles, where it can exert its effects. The subcellular localization of the compound is crucial for understanding its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpyrrolidin-1-yl)-2-oxoacetic acid typically involves the reaction of 3-methylpyrrolidine with oxalyl chloride, followed by hydrolysis. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is typically carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters and can handle larger quantities of reactants. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpyrrolidin-1-yl)-2-oxoacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxo group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted pyrrolidinone derivatives.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: Another pyrrolidinone derivative with similar biological activities.

    2-Oxo-2,5-dihydro-1H-pyrrole-4-carboxylic acid: A compound with a similar structure but different functional groups.

    3-Methylpyrrolidine: The parent compound used in the synthesis of 2-(3-Methylpyrrolidin-1-yl)-2-oxoacetic acid.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the oxoacetic acid moiety. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(3-methylpyrrolidin-1-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-5-2-3-8(4-5)6(9)7(10)11/h5H,2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTDOGLZSBLGDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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